Bulleyanin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

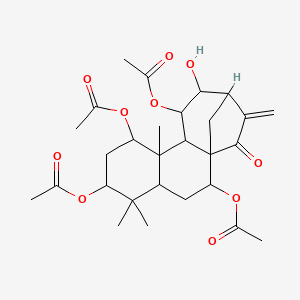

(6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAGZLPOLNCLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bulleyanin: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyanin, a natural diterpenoid compound, has demonstrated significant cytotoxic and anti-inflammatory properties, positioning it as a molecule of interest for further investigation in drug development. This document provides a comprehensive technical overview of this compound, consolidating available data on its discovery, botanical origin, chemical properties, and biological activities. Detailed experimental methodologies for its isolation and cytotoxic evaluation are presented, alongside quantitative data on its efficacy against various cancer cell lines. Furthermore, this guide elucidates the current understanding of this compound's mechanism of action, including its role in the induction of reactive oxygen species and inhibition of nitric oxide production, and visually represents these pathways using Graphviz diagrams.

Discovery and Origin

Chemical Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value |

| Molecular Formula | C₂₈H₃₈O₁₀ |

| Molecular Weight | 534.6 g/mol |

| IUPAC Name | [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate (B1210297) |

| CAS Number | 123043-54-9 |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2] |

Experimental Protocols

General Isolation and Purification Protocol for ent-Kaurane Diterpenoids from Rabdosia Species

The following is a generalized protocol for the isolation of ent-kaurane diterpenoids, including this compound, from Rabdosia species, based on common methodologies described in the literature for similar compounds.

-

Extraction: The air-dried and powdered aerial parts of Rabdosia bulleyana are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH). Diterpenoids are often enriched in the ethyl acetate fraction.

-

Chromatography: The ethyl acetate fraction is subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, or octadecylsilane (B103800) (ODS).

-

Elution and Fraction Collection: A gradient elution system, for example, a chloroform-methanol mixture, is used to separate the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Final Purification: The combined fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a dose-dependent manner) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Biological Activity and Data Presentation

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines, with notably weaker effects on normal human cells.[2] This selective cytotoxicity suggests a potential therapeutic window.

In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 2.3 |

| Panc-1 | Pancreatic Cancer | 4.3 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 4.4 |

| A549 | Lung Cancer | 5.2 |

| DU145 | Prostate Cancer | 5.8 |

| HCC1937 | Breast Cancer | 6.3 |

| MDA-MB-436 | Breast Cancer | 7.1 |

| HBMEC | Normal Human Brain Microvascular Endothelial Cells | 14.2 |

| MCF-10A | Normal Human Breast Epithelial Cells | 23.9 |

Data sourced from a commercial supplier and awaiting primary literature confirmation.[2]

Anti-inflammatory and Pro-oxidant Activity

-

Inhibition of Nitric Oxide Production: this compound has been shown to exhibit significant inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[2] At a concentration of 40 µmol/L, it achieved an inhibition rate of 74.60%.[2]

-

Induction of Reactive Oxygen Species (ROS): this compound promotes the induction of reactive oxygen species (ROS) in triple-negative breast cancer cells.[2]

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated in peer-reviewed literature. However, based on its observed effects of ROS induction and NO inhibition, a putative mechanism of action can be proposed.

Proposed Pro-apoptotic Signaling via ROS Induction

The induction of ROS is a known mechanism by which many anticancer agents exert their effects. An excess of ROS can lead to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, which can ultimately trigger apoptosis (programmed cell death).

Proposed Anti-inflammatory Signaling via NO Inhibition

The inhibition of NO production is a key indicator of anti-inflammatory activity. In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production. By inhibiting this process, this compound may exert its anti-inflammatory effects. This is often associated with the modulation of upstream signaling pathways such as the NF-κB and MAPK pathways.

Future Directions

The promising in vitro cytotoxic and anti-inflammatory activities of this compound warrant further investigation. Future research should focus on:

-

Elucidation of the complete mechanism of action: Detailed studies are needed to identify the specific molecular targets of this compound and to fully map the signaling pathways it modulates. This includes confirming its effects on the NF-κB and MAPK pathways and investigating its role in apoptosis in more detail.

-

In vivo studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound in a whole-organism context.

-

Structure-activity relationship studies: The synthesis and biological evaluation of this compound analogs could lead to the development of derivatives with improved potency and selectivity.

-

Clinical trials: Should preclinical studies yield positive results, the progression of this compound or its derivatives into clinical trials would be the ultimate goal to assess its therapeutic potential in humans.

Conclusion

This compound is a naturally occurring diterpenoid with demonstrated potential as a cytotoxic and anti-inflammatory agent. Its selective activity against cancer cells and its ability to modulate key cellular processes such as ROS production and NO synthesis make it a compelling candidate for further drug discovery and development efforts. This technical guide provides a foundational summary of the current knowledge on this compound, intended to facilitate and inspire future research in this area.

References

Unveiling Bulleyanin: A Technical Guide to its Extraction from Rabdosia bulleyana and Putative Biological Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the extraction of Bulleyanin, an ent-kaurane diterpenoid, from its natural source, Rabdosia bulleyana. While specific research on this compound is limited, this document compiles and extrapolates from established methodologies for analogous compounds within the Rabdosia genus to present a robust framework for its isolation and purification. Furthermore, based on the well-documented bioactivities of structurally related ent-kaurane diterpenoids, a putative signaling pathway for this compound's anticipated anticancer effects is proposed.

Introduction to this compound and Rabdosia bulleyana

Rabdosia bulleyana, a member of the Lamiaceae family, is a plant known to produce a variety of bioactive secondary metabolites. Among these are the ent-kaurane diterpenoids, a class of compounds recognized for their diverse pharmacological activities, including potent antitumor properties. This compound, with the molecular formula C₂₈H₃₈O₁₀, belongs to this class. Its complex tetracyclic structure is characteristic of ent-kauranoids, which have been the subject of extensive research due to their potential in oncology. Although literature specifically detailing the biological activities of this compound is scarce, the known mechanisms of similar compounds from Rabdosia species, such as Oridonin (B1677485) and Ponicidin, provide a strong foundation for predicting its therapeutic potential.

Extraction of ent-Kaurane Diterpenoids from Rabdosia Species: A Quantitative Overview

The extraction and isolation of ent-kaurane diterpenoids from Rabdosia species typically involve solvent extraction followed by various chromatographic techniques. The choice of solvent and chromatographic conditions is critical for achieving optimal yield and purity. The following tables summarize quantitative data from studies on the extraction of Oridonin, a well-characterized diterpenoid from Rabdosia rubescens, which serves as a model for the proposed extraction of this compound.

Table 1: Solvent Extraction Parameters for Oridonin from Rabdosia rubescens

| Parameter | Value/Solvent | Yield/Purity | Reference |

| Primary Extraction Solvent | 80% Ethanol (B145695) | Crude Extract | [1] |

| Primary Extraction Solvent | 95% Ethanol | Crude Extract | [2] |

| Supercritical CO₂ Extraction | CO₂ with Ethanol modifier | Higher yield than conventional methods | [3] |

| Ultrasound-Assisted SC-CO₂ | CO₂ with Ethanol modifier | 9.84-10.46% higher yield than SC-CO₂ | [3] |

Table 2: Chromatographic Purification of Oridonin

| Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |

| Column Chromatography | Silica (B1680970) Gel | Petroleum Ether / Acetone (6:4) | >97% | [4] |

| Counter-Current Chromatography | Two-phase solvent system | n-Hexane / Ethyl Acetate (B1210297) / Methanol (B129727) / Water (1:2:1:2, v/v) | 97.8% | [5] |

| High-Speed Counter-Current Chromatography | Two-phase solvent system | n-Hexane / Ethyl Acetate / Methanol / Water (2.8:5:2.8:5, v/v/v/v) | 73.5% (from crude extract) | [6] |

Detailed Experimental Protocols

The following protocols are proposed for the extraction and purification of this compound from the aerial parts of Rabdosia bulleyana. These methodologies are adapted from established procedures for other ent-kaurane diterpenoids from the Rabdosia genus.

Protocol 1: Solvent Extraction and Initial Fractionation

-

Plant Material Preparation: Air-dry the aerial parts of Rabdosia bulleyana at room temperature and grind them into a coarse powder.

-

Maceration Extraction:

-

Soak the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude ethanol extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Collect each fraction and evaporate the solvent under reduced pressure to yield the respective extracts. Based on the polarity of analogous compounds, the ethyl acetate fraction is expected to be enriched with this compound.

-

Protocol 2: Chromatographic Purification of this compound

-

Silica Gel Column Chromatography (Initial Purification):

-

Prepare a silica gel (100-200 mesh) column packed in petroleum ether.

-

Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate 1:1) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

-

Combine fractions containing the compound of interest (based on Rf value comparison with a standard, if available, or by spectroscopic analysis of purified fractions).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Further purify the enriched fractions from the silica gel column using a prep-HPLC system equipped with a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution at a suitable wavelength (e.g., 230-250 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow for this compound extraction and a putative signaling pathway for its anticancer activity.

Caption: Proposed workflow for the extraction and purification of this compound.

Caption: Putative signaling pathway for this compound's anticancer activity.

Putative Mechanism of Action and Signaling Pathways

Based on extensive research on other ent-kaurane diterpenoids isolated from Rabdosia species, this compound is hypothesized to exert anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation.[2][7]

-

Induction of Apoptosis: A primary mechanism of action for many ent-kaurane diterpenoids is the induction of programmed cell death, or apoptosis.[7] This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of the caspase cascade.[7] It is plausible that this compound could decrease the expression of Bcl-2 while increasing Bax expression, thereby promoting the release of cytochrome c from the mitochondria and activating caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.

-

Cell Cycle Arrest: Another common anticancer mechanism of this class of compounds is the induction of cell cycle arrest, typically at the G1/S or G2/M checkpoints.[7] This prevents cancer cells from replicating their DNA and dividing. This compound may achieve this by upregulating cyclin-dependent kinase (CDK) inhibitors like p21 and downregulating the expression of cyclins (e.g., Cyclin D1) and CDKs (e.g., CDK2, CDK4) that are crucial for cell cycle progression.[7]

-

Inhibition of Metastasis and Angiogenesis: Many ent-kaurane diterpenoids have been shown to inhibit the metastatic potential of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in the degradation of the extracellular matrix.[2] Furthermore, they can inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).[2] It is conceivable that this compound shares these anti-metastatic and anti-angiogenic properties.

-

Modulation of Other Pathways: Other signaling pathways that are frequently affected by ent-kaurane diterpenoids include the PI3K/Akt/mTOR pathway and the NF-κB signaling cascade. Inhibition of these pathways can lead to reduced cell survival, proliferation, and inflammation.

It is imperative to note that these proposed mechanisms of action are based on the activities of structurally similar compounds. Dedicated biological and mechanistic studies are required to elucidate the specific molecular targets and signaling pathways of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit inferred, framework for the extraction and purification of this compound from Rabdosia bulleyana. The detailed protocols, based on established methods for analogous ent-kaurane diterpenoids, offer a solid starting point for researchers. The putative signaling pathways outlined herein, derived from the known anticancer activities of this compound class, provide a rationale for its potential as a therapeutic agent and suggest avenues for future investigation.

To advance the understanding and potential application of this compound, future research should focus on:

-

Optimization of Extraction and Purification: Systematically optimizing the proposed protocols to maximize the yield and purity of this compound from Rabdosia bulleyana.

-

Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-proliferative, anti-metastatic, and anti-angiogenic activities of pure this compound against a panel of cancer cell lines and in animal models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to confirm and expand upon the hypothesized mechanisms.

The exploration of novel natural products like this compound is crucial for the discovery of new therapeutic leads in the fight against cancer. This guide aims to facilitate and inspire such research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A green approach for the extraction and characterization of oridonin and ursolic and oleanolic acids from Rabdosia rubescens and its kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Bulleyanin: A Comprehensive Technical Guide on its Physical and Chemical Properties for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyanin is a naturally occurring diterpenoid compound isolated from the medicinal plant Rabdosia bulleyana.[1][2] As a member of the kaurane (B74193) diterpenoid family, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its putative mechanisms of action, aiming to support further research and drug development efforts.

Physical and Chemical Properties

This compound is a complex diterpenoid with the molecular formula C28H38O10.[1][3] It typically presents as a powder and is soluble in various organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C28H38O10 | [1][3] |

| Molecular Weight | 534.6 g/mol | [1][2] |

| Appearance | Powder | [2][3] |

| Purity | ≥97% | [2][3] |

| Source | Rabdosia bulleyana | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][2] |

| Predicted Boiling Point | 600.9 ± 55.0 °C | [1][3] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [1][3] |

| Predicted pKa | 13.17 ± 0.70 | [3] |

Experimental Protocols

Isolation and Purification of this compound from Rabdosia bulleyana

Figure 1: General workflow for the isolation and purification of this compound.

Methodology Details:

-

Extraction: The air-dried and powdered whole plant of Rabdosia bulleyana is extracted with 95% ethanol at room temperature.

-

Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and then partitioned successively with ethyl acetate.

-

Chromatographic Separation: The ethyl acetate soluble fraction is subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are further purified by column chromatography on Sephadex LH-20 and finally by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic and Spectrometric Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: While specific spectral data for this compound is not publicly available, the ¹H-NMR spectrum is expected to show characteristic signals for the methyl, methylene, and methine protons of the kaurane skeleton, as well as signals corresponding to the acetate groups. The ¹³C-NMR spectrum would similarly display resonances for the carbons of the diterpenoid core and the carbonyl and methyl carbons of the acetate moieties.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for hydroxyl (-OH) stretching, carbonyl (C=O) stretching from the ester and ketone groups, and C-O stretching vibrations.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum of this compound in a suitable solvent (e.g., methanol or ethanol) is expected to show absorption maxima (λmax) corresponding to the electronic transitions within the molecule, likely influenced by the carbonyl groups.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak corresponding to its molecular weight (534.6 g/mol ), along with fragment ions resulting from the loss of acetate groups and other characteristic cleavages of the diterpenoid skeleton.

-

Biological Activity Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Activated Macrophages

This assay is used to evaluate the anti-inflammatory potential of this compound.

References

Bulleyanin: A Technical Guide on its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bulleyanin, a naturally occurring diterpenoid, has been identified in select plant species. This document provides a comprehensive overview of the current scientific knowledge regarding its natural sources, abundance, and the methodologies employed for its isolation and characterization. Due to the limited extent of research focused specifically on this compound, this guide also contextualizes its potential biological activities by examining related compounds from the same chemical class and plant genus. All quantitative data is presented in tabular format, and a detailed experimental workflow for its isolation and characterization is provided.

Natural Sources and Abundance

This compound is an ent-kaurane diterpenoid that has been isolated from the leaves of Rabdosia bulleyana (Diels) Hara, a plant belonging to the Lamiaceae family.[1] This plant is now more commonly known by its synonym, Isodon bulleyanus. The primary geographical location for the collection of Rabdosia bulleyana from which this compound was first isolated is the Cangshan Mountain in Yunnan, China.[1]

The abundance of this compound reported in its primary source is summarized in the table below. It is important to note that the yield of natural products can vary based on several factors, including the specific plant part, geographical location, season of collection, and the extraction method employed.

| Natural Source | Plant Part | Abundance (Yield) | Reference |

| Rabdosia bulleyana (Isodon bulleyanus) | Leaves | 0.4% | [1] |

Physicochemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₀ | [1] |

| Molecular Weight | 534.6 g/mol | |

| CAS Number | 123043-54-9 | |

| Appearance | Crystalline solid | [1] |

| Melting Point | 240-244°C | [1] |

| Chemical Name | ent-12β-hydroxy-1α, 3α, 7β, 14α-tetraacetoxy-16-Kauren-15-one | [1] |

Experimental Protocols

Isolation of this compound from Rabdosia bulleyana

The following is a generalized experimental protocol for the isolation of this compound from the leaves of Rabdosia bulleyana, based on the initial report of its discovery and common phytochemical isolation techniques.

Objective: To isolate this compound from the dried leaves of Rabdosia bulleyana.

Materials and Reagents:

-

Dried and powdered leaves of Rabdosia bulleyana

-

Ethereal solvent (e.g., diethyl ether or petroleum ether)

-

Chromatography columns (e.g., silica (B1680970) gel)

-

Solvent systems for chromatography (e.g., gradients of hexane (B92381) and ethyl acetate)

-

Apparatus for solvent evaporation (e.g., rotary evaporator)

-

Analytical instrumentation for structure elucidation (e.g., NMR, Mass Spectrometry)

Procedure:

-

Extraction: The dried and powdered leaves of Rabdosia bulleyana are subjected to extraction with an ethereal solvent. This is typically performed using a Soxhlet apparatus or through maceration with repeated solvent changes to ensure exhaustive extraction.

-

Concentration: The resulting ethereal extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate the constituents based on their polarity.

-

Fraction Collection: Fractions are collected sequentially and monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to identify fractions containing compounds of interest.

-

Purification: Fractions containing this compound are pooled and may require further chromatographic steps (e.g., preparative TLC or HPLC) to achieve high purity.

-

Crystallization: The purified this compound is crystallized from a suitable solvent system to obtain it in its pure, crystalline form.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[1]

Biological Activity

Initial studies on this compound indicated that it exhibits tumor-inhibitory activities in mouse models.[1] However, detailed investigations into the specific signaling pathways affected by this compound are not extensively reported in the current scientific literature.

To provide a broader context for its potential biological activities, it is informative to consider the activities of other ent-kaurane diterpenoids isolated from the Isodon genus. Many compounds from this class have demonstrated significant cytotoxic and anti-inflammatory effects.

-

Cytotoxicity: Several ent-kaurane diterpenoids from various Isodon species have shown potent cytotoxic activities against a range of human cancer cell lines, including leukemia (HL-60), liver cancer (SMMC-7721, HepG2), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW480).[2][3][4][5][6][7][8][9][10][11][12][13] The mechanism of action for some of these compounds involves the induction of apoptosis.[7][11]

-

Anti-inflammatory Activity: Some ent-kaurane diterpenoids from Isodon species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, indicating potential anti-inflammatory properties.[5]

Given that this compound is an ent-kaurane diterpenoid, it is plausible that it may share some of these cytotoxic and anti-inflammatory properties. However, dedicated studies are required to elucidate the specific biological activities and mechanisms of action of this compound.

Visualizations

Experimental Workflow for Isolation and Characterization of this compound

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound from a plant source.

Conclusion

This compound is a structurally characterized ent-kaurane diterpenoid with a known natural source, Rabdosia bulleyana. While its initial discovery highlighted its potential as a tumor inhibitor, there is a notable scarcity of recent and in-depth research on its specific biological activities and mechanisms of action. The methodologies for its isolation are based on standard phytochemical techniques. Further investigation into the pharmacological properties and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential, especially in the context of the broader cytotoxic and anti-inflammatory activities observed in related diterpenoids from the Isodon genus. This technical guide serves as a foundational resource for researchers interested in pursuing further studies on this promising natural compound.

References

- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 2. Cytotoxic diterpenoids from Rabdosia lophanthoides var. gerardianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Cytotoxic ent-kaurane diterpenoids from Isodon sinuolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive ent-kaurane diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. 8,14-seco-ent-Kaurane diterpenoids from Isodon glutinosus: enol–enol tautomerism and antitumor activity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Cytotoxic and antitumor activities of Rabdosia diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diterpenoids from the Aerial Parts of Isodon serra with Selective Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiproliferative diterpenoids from the leaves of Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bulleyanin Enigma: A Technical Guide to a Putative Biosynthetic Pathway in Rabdosia bulleyana

For Immediate Release

[SHANGHAI, CN – December 4, 2025] – The intricate biosynthetic pathway of Bulleyanin, a complex ent-kaurane diterpenoid found in the medicinal plant Rabdosia bulleyana, presents a compelling puzzle for natural product chemists and drug development professionals. This technical guide offers a comprehensive overview of the putative biosynthetic route to this compound, drawing upon the established principles of diterpenoid biosynthesis in the Lamiaceae family. While the precise enzymatic players in the latter stages of this compound's formation remain to be definitively characterized, this document provides a foundational roadmap for researchers, complete with detailed experimental protocols and visual workflows to guide future investigations.

This compound, with its highly oxidized and acetylated ent-kaurane core, stands as a molecule of significant interest for its potential pharmacological activities. Understanding its biosynthesis is paramount for unlocking its therapeutic potential, enabling biotechnological production, and discovering novel derivatives.

The Core Biosynthetic Blueprint: From Isoprenoid Precursor to a Diterpenoid Scaffold

The journey to this compound begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by a pair of diterpene synthases (diTPSs).

-

Formation of ent-Copalyl Diphosphate (B83284): The first committed step is the protonation-initiated cyclization of the linear GGPP into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

-

Generation of the ent-Kaurane Skeleton: Subsequently, ent-kaurene (B36324) synthase (KS) facilitates a second cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene, the foundational scaffold of this compound.

Following the formation of the ent-kaurene backbone, a series of extensive post-modifications are necessary to arrive at the final structure of this compound. These modifications are primarily oxidative hydroxylations and subsequent acetylations.

Putative Late-Stage Biosynthesis: A Tale of Oxidation and Acetylation

Based on the structure of this compound (C₂₈H₃₈O₁₀), which features multiple hydroxyl and acetyl groups, the late stages of its biosynthesis are hypothesized to involve a cascade of reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and acyltransferases.

Hydroxylation Cascade: A suite of specific CYPs are presumed to be responsible for the regio- and stereospecific hydroxylation of the ent-kaurene skeleton at various positions. The sheer number of oxygen functionalities in this compound suggests the involvement of several distinct CYP enzymes.

Acetylation: Following hydroxylation, specific acyltransferases are thought to catalyze the transfer of acetyl groups from acetyl-CoA to the newly introduced hydroxyl moieties, yielding the final esterified structure of this compound.

The precise sequence of these oxidative and acylation events is yet to be determined and represents a key area for future research.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically detailing the yield of this compound from Rabdosia bulleyana or the kinetic parameters of the enzymes involved in its biosynthesis. The following table presents a general framework for the type of quantitative data that needs to be collected to fully characterize this pathway.

| Parameter | Description | Method of Measurement | Reported Value (Hypothetical) |

| This compound Yield | Concentration of this compound in dried plant material. | HPLC-MS, GC-MS | 0.1 - 1.0 mg/g dry weight |

| RbCPS Km (for GGPP) | Michaelis constant for ent-copalyl diphosphate synthase. | In vitro enzyme assay with recombinant protein. | 5 - 20 µM |

| RbCPS kcat | Catalytic turnover number for ent-copalyl diphosphate synthase. | In vitro enzyme assay with recombinant protein. | 0.1 - 1.0 s⁻¹ |

| RbKS Km (for ent-CPP) | Michaelis constant for ent-kaurene synthase. | In vitro enzyme assay with recombinant protein. | 2 - 15 µM |

| RbKS kcat | Catalytic turnover number for ent-kaurene synthase. | In vitro enzyme assay with recombinant protein. | 0.5 - 5.0 s⁻¹ |

| RbCYP Km (for substrate) | Michaelis constant for a specific cytochrome P450. | In vitro enzyme assay with recombinant protein and specific substrate. | 1 - 50 µM |

| RbCYP kcat | Catalytic turnover number for a specific cytochrome P450. | In vitro enzyme assay with recombinant protein. | 0.01 - 0.5 s⁻¹ |

| RbAcyltransferase Km | Michaelis constant for a specific acyltransferase. | In vitro enzyme assay with recombinant protein. | 10 - 100 µM |

| RbAcyltransferase kcat | Catalytic turnover number for a specific acyltransferase. | In vitro enzyme assay with recombinant protein. | 0.1 - 2.0 s⁻¹ |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of transcriptomics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for the key experiments required.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

-

RNA Extraction: Isolate total RNA from various tissues of Rabdosia bulleyana (e.g., leaves, stems, roots, and trichomes) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the resulting unigenes by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Identification of Candidate Genes: Identify putative diTPSs (CPS and KS), CYPs, and acyltransferases based on sequence similarity to known enzymes from other plant species, particularly within the Lamiaceae family. Co-expression analysis with known pathway genes can further prioritize candidates.

Protocol 2: Heterologous Expression and Functional Characterization of Diterpene Synthases

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of candidate RbCPS and RbKS genes from R. bulleyana cDNA and clone them into an appropriate E. coli expression vector (e.g., pET-28a).

-

Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant His-tagged proteins using nickel-affinity chromatography.

-

In Vitro Enzyme Assays:

-

For RbCPS, incubate the purified enzyme with GGPP in a suitable buffer containing MgCl₂.

-

For RbKS, incubate the purified enzyme with the product of the RbCPS reaction (ent-CPP) or with GGPP in the presence of purified RbCPS.

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate), dephosphorylate any remaining diphosphate intermediates with alkaline phosphatase, and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS), comparing the retention times and mass spectra to authentic standards of ent-copalyl diphosphate and ent-kaurene.

Protocol 3: Functional Characterization of Cytochrome P450s

-

Yeast Expression System: Clone candidate RbCYP genes into a yeast expression vector (e.g., pYES-DEST52) and co-transform into a suitable Saccharomyces cerevisiae strain along with a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana).

-

In Vivo Feeding Studies: Culture the recombinant yeast and induce protein expression. Feed the culture with the putative substrate (e.g., ent-kaurene or a hydroxylated intermediate).

-

Microsome Isolation: Harvest the yeast cells, disrupt them mechanically (e.g., with glass beads), and isolate the microsomal fraction by ultracentrifugation.

-

In Vitro Enzyme Assays: Incubate the isolated microsomes with the putative substrate in the presence of NADPH.

-

Product Analysis: Extract the products and analyze by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated products.

Protocol 4: Functional Characterization of Acyltransferases

-

Heterologous Expression: Express candidate acyltransferase genes in E. coli as described in Protocol 2.

-

In Vitro Enzyme Assays: Incubate the purified recombinant acyltransferase with a potential hydroxylated ent-kaurane substrate and acetyl-CoA in a suitable buffer.

-

Product Analysis: Analyze the reaction products by LC-MS to detect the formation of acetylated derivatives.

Visualizing the Pathway and Workflows

To facilitate a clearer understanding of the proposed biosynthetic pathway and the experimental strategies, the following diagrams have been generated using the DOT language.

The Enigmatic Potential of Bulleyanin: A Look into its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Bulleyanin, a novel diterpenoid compound first isolated from the leaves of Rabdosia bulleyana, has demonstrated initial promise as a biologically active agent. This technical guide synthesizes the available preliminary data on this compound and explores the broader context of its chemical class, the ent-kaurene (B36324) diterpenoids, to illuminate its potential therapeutic applications and guide future research.

Introduction to this compound

This compound was first described in 1985 as a new ent-kaurene-skeleton diterpenoid.[1] Its chemical structure was identified as ent-12β-hydroxy-1α, 3α, 7β, 14α-tetraacetoxy-16-Kauren-15-one, with the molecular formula C28H38O10.[1] The initial investigation into its biological activity revealed its potential as a tumor inhibitor.[1]

Preliminary Anti-Tumor Activity

The foundational study on this compound reported its tumor-inhibitor activities in mouse models.[1] Specifically, it showed activity against Sarcoma 180 (S-180) and Ehrlich Carcinoma (ECA).[1] However, the study did not provide quantitative data such as the percentage of tumor inhibition or the dosage used in these preliminary in vivo experiments.

Due to the limited specific data on this compound, the following sections will provide a broader overview of the well-documented biological activities of ent-kaurene diterpenoids, the class of compounds to which this compound belongs. This information provides a scientifically grounded framework for predicting the potential mechanisms and activities of this compound.

Anticipated Biological Activities based on the ent-Kaurene Diterpenoid Class

Ent-kaurane diterpenoids, primarily isolated from plants of the Isodon genus (formerly Rabdosia), are a large and structurally diverse class of natural products renowned for their wide range of potent biological activities.[2][3] Research on prominent members of this class, such as Oridonin, has revealed significant anti-cancer, anti-inflammatory, and antimicrobial properties.[2][4]

Anticancer Activity

A substantial body of evidence demonstrates the potent cytotoxic and pro-apoptotic effects of ent-kaurane diterpenoids against a variety of cancer cell lines.[2][4] Their anticancer mechanisms are typically multifaceted.

Table 1: Representative Anticancer Activities of ent-Kaurene Diterpenoids

| Compound Class | Cancer Cell Line | Assay Type | Reported Activity (IC50) | Reference |

| ent-Kaurene Diterpenoids | Various (e.g., Lung, Colon, Breast, Prostate, Liver, Gastric) | Cytotoxicity Assay (e.g., MTT, SRB) | Varies by compound and cell line | [2][4] |

Note: Specific IC50 values for this compound are not available in the reviewed literature. This table represents the general activity profile of the compound class.

The anticancer effects of this class are often mediated through the regulation of apoptosis, cell cycle arrest, and the inhibition of metastasis.[1][4]

Anti-Inflammatory Activity

Many natural compounds with anticancer properties also exhibit anti-inflammatory effects, as inflammation is a key process in tumor promotion and progression. While not directly studied for this compound, other natural compounds have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.

Table 2: Potential Anti-Inflammatory Mechanisms (Based on related compounds)

| Target | Effect | Assay Type |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Reduction of production/release | ELISA |

| Inflammatory Enzymes (e.g., COX-2, iNOS) | Inhibition of expression/activity | Western Blot, Griess Assay, EIA |

| Transcription Factors (e.g., NF-κB) | Inhibition of activation/translocation | Luciferase Reporter Assay, Western Blot |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used to assess the biological activities of natural products like ent-kaurene diterpenoids.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral gavage) at various dosages for a defined period.

-

Tumor Measurement: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis. The percentage of tumor growth inhibition is calculated.

Visualization of Potential Signaling Pathways

The anticancer activity of ent-kaurene diterpenoids is known to involve the modulation of several key signaling pathways. The following diagrams illustrate these potential mechanisms of action for this compound, based on the known activities of its chemical class.

Caption: Potential Intrinsic Apoptosis Pathway induced by this compound.

Caption: Postulated Mechanism of Cell Cycle Arrest by this compound.

Caption: Hypothesized Anti-Inflammatory Pathway of this compound.

Conclusion and Future Directions

The preliminary evidence, though sparse, identifies this compound as a compound of interest with potential anti-tumor activity.[1] The broader scientific context of its chemical class, the ent-kaurene diterpenoids, strongly suggests that its mechanism of action likely involves the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4]

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Developing efficient methods to obtain sufficient quantities of pure this compound for comprehensive biological evaluation.

-

In Vitro Screening: Assessing the cytotoxic activity of this compound against a wide panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying its biological activity, including its effects on apoptosis, cell cycle, and key signaling pathways.

-

In Vivo Efficacy: Conducting robust preclinical studies in various animal models to evaluate its anti-tumor efficacy, pharmacokinetics, and safety profile.

The exploration of this compound's full biological and pharmacological profile represents a promising avenue for the discovery of new therapeutic agents.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data on Bulleyanin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyanin is a naturally occurring diterpenoid isolated from Rabdosia bulleyana, a plant species known for producing a diverse array of bioactive compounds. As a member of the diterpenoid class, this compound possesses a complex chemical structure that has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a summary of the available spectral data for this compound, essential for its identification, characterization, and further investigation in drug discovery and development.

Chemical Structure and Properties

-

Chemical Name: [(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecanyl] acetate

-

Molecular Formula: C₂₈H₃₈O₁₀

-

Molecular Weight: 534.6 g/mol

Spectral Data Summary

The structural elucidation of complex natural products like this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected key spectral features of this compound based on its known structure.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| Signals in the range of 0.8-1.5 | Methyl groups (CH₃) |

| Signals in the range of 1.5-2.5 | Methylene (B1212753) (CH₂) and Methine (CH) protons |

| Signals around 2.0-2.2 | Acetyl methyl protons (CH₃CO) |

| Signals in the range of 4.5-5.5 | Protons on carbons bearing oxygen (CH-O) |

| Signals around 4.9 and 5.1 | Exocyclic methylene protons (=CH₂) |

| A signal for a hydroxyl proton (-OH) |

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Table 2: Expected Mass Spectrometry (MS) Data for this compound

| Technique | Expected Observation |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement of the molecular ion [M+H]⁺ or [M+Na]⁺ to confirm the elemental composition (C₂₈H₃₈O₁₀). |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern showing sequential losses of acetyl groups (CH₃CO), water (H₂O), and other neutral losses, providing structural information. |

Table 3: Characteristic Infrared (IR) Spectroscopy Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3500 (broad) | O-H stretch (hydroxyl group) |

| ~2850-3000 | C-H stretch (alkane) |

| ~1730-1750 (strong) | C=O stretch (ester carbonyls) |

| ~1710 (strong) | C=O stretch (ketone carbonyl) |

| ~1640 | C=C stretch (alkene) |

| ~1230-1250 (strong) | C-O stretch (ester) |

Experimental Protocols

Detailed experimental protocols for the isolation and spectral analysis of this compound are not widely published. However, a general workflow for the characterization of a novel diterpenoid from a plant source is outlined below.

General Experimental Workflow

Caption: General workflow for the isolation and structural elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information on the specific signaling pathways modulated by this compound. Research on other diterpenoids from Rabdosia species suggests potential cytotoxic and anti-inflammatory activities, which are often associated with pathways such as NF-κB, apoptosis, and cell cycle regulation. Further investigation is required to elucidate the precise biological targets and mechanisms of action for this compound.

Conclusion

This compound represents an intriguing natural product with a complex chemical architecture. The predicted spectral data and general experimental workflow provided in this guide offer a foundational understanding for researchers and drug development professionals. The acquisition and publication of detailed, experimentally-derived spectral data are crucial next steps to facilitate the comprehensive characterization and exploration of this compound's therapeutic potential. As research progresses, a clearer picture of its biological activities and underlying mechanisms will undoubtedly emerge, paving the way for its potential development as a novel therapeutic agent.

In Silico Prediction and Validation of Bulleyaconitine A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bulleyaconitine A (BLA), a diterpenoid alkaloid derived from the plant Aconitum bulleyanum, has a history of use in traditional Chinese medicine for the treatment of chronic pain and rheumatoid arthritis.[1] This technical guide provides an in-depth overview of the current understanding of BLA's molecular targets and mechanism of action, with a focus on how computational, or in silico, methods can be leveraged to predict and analyze these interactions. While direct in silico predictive studies for Bulleyaconitine A are not extensively documented in current literature, this guide outlines a comprehensive workflow for such an investigation, grounded in established computational methodologies. The primary experimentally validated targets of BLA are voltage-gated sodium channels (Nav), which are modulated via a signaling pathway involving Protein Kinase C (PKC).[2][3] This document summarizes the quantitative data from experimental studies, provides detailed protocols for key validation experiments, and presents a prospective framework for the in silico target identification and analysis of Bulleyaconitine A.

Introduction to Bulleyaconitine A and its Mechanism of Action

Bulleyaconitine A is a potent bioactive compound that has demonstrated significant analgesic and anti-inflammatory properties.[4] Its therapeutic effects are primarily attributed to its interaction with key proteins involved in pain signaling pathways. Experimental evidence has pinpointed voltage-gated sodium channels as the principal targets of BLA.[1][5] Specifically, BLA shows a preference for tetrodotoxin-sensitive (TTX-S) Nav channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[3]

The mechanism of action of BLA is multifaceted. It has been shown to preferably block TTX-S voltage-gated sodium channels in dorsal root ganglion neurons through the inhibition of Protein Kinase C (PKC).[2] This suggests an upstream regulatory role for PKC in the BLA-mediated modulation of Nav channel activity. Furthermore, BLA's interaction with Nav channels is use-dependent, meaning it more effectively blocks channels that are frequently opening, a characteristic of neurons involved in chronic pain states.[2]

Experimentally Validated Targets of Bulleyaconitine A

The primary targets of Bulleyaconitine A, as determined by extensive experimental research, are several subtypes of voltage-gated sodium channels. The following tables summarize the quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of BLA required to inhibit 50% of the channel's activity.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels by Bulleyaconitine A

| Target Channel | State of Channel | IC50 (nM) | Cell Line/System | Reference |

| Nav1.3 | Resting | 995.6 ± 139.1 | HEK293 | [5] |

| Inactivated | 0.0203 ± 0.0034 | HEK293 | [5] | |

| Nav1.7 | Resting | 125.7 ± 18.6 | HEK293 | [5] |

| Inactivated | 0.1329 ± 0.0255 | HEK293 | [5] | |

| Nav1.8 | Resting | 151,200 ± 15,400 | HEK293 | [5] |

| Inactivated | 18,000 ± 2,500 | HEK293 | [5] |

Quantitative Data: Inhibition of TTX-Sensitive vs. TTX-Resistant Sodium Channels in Dorsal Root Ganglion (DRG) Neurons

| Channel Type | State of Channel | IC50 (nM) - Ipsilateral DRG | IC50 (nM) - Contralateral DRG | Reference |

| TTX-Sensitive | Resting | 3.8 ± 0.4 | 64.6 ± 7.2 | [5] |

| Inactivated | 0.5 ± 0.1 | 6.8 ± 0.9 | [5] | |

| TTX-Resistant | Resting | 94.6 ± 11.5 | 2,000 ± 300 | [5] |

| Inactivated | 8.0 ± 1.0 | 77.3 ± 10.5 | [5] |

Signaling Pathway of Bulleyaconitine A

The analgesic effects of Bulleyaconitine A are mediated through a signaling cascade that involves the inhibition of Protein Kinase C and the subsequent modulation of voltage-gated sodium channels. The following diagram illustrates this proposed pathway.

References

- 1. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Bulleyaconitine A as an Adjuvant for Prolonged Cutaneous Analgesia in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms for therapeutic effect of bulleyaconitine A on chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bulleyaconitine A - LKT Labs [lktlabs.com]

- 5. Bulleyaconitine A attenuates hyperexcitability of dorsal root ganglion neurons induced by spared nerve injury: The role of preferably blocking Nav1.7 and Nav1.3 channels - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Bulleyanin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bulleyanin, a natural diterpenoid compound isolated from Rabdosia bulleyana. A thorough understanding of its solubility is critical for advancing its potential as a therapeutic agent, impacting everything from extraction and purification to formulation and bioavailability. While specific quantitative solubility data for this compound remains limited in publicly available literature, this guide synthesizes the known qualitative information and provides detailed, generalized experimental protocols for its determination.

Qualitative Solubility Profile of this compound

This compound, a member of the kaurene class of diterpenoids, is generally characterized as a lipophilic compound with poor aqueous solubility. Published literature and supplier data consistently indicate that this compound is soluble in a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility Qualitative Description |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are required. The following protocols describe the widely accepted shake-flask method for determining thermodynamic solubility, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a clear glass vial. The excess is crucial to ensure saturation is reached.

-

Pipette a precise volume of the desired solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, or Acetone) into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed for a period to let the undissolved solid settle.

-

To completely remove any suspended particles, centrifuge the sample at a high speed or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV (see Protocol 2.2).

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in the saturated solutions obtained from the shake-flask experiments.

Logical Flow for HPLC Method Development and Analysis

Caption: Workflow for HPLC method development and quantification.

Detailed Protocol:

-

Instrumentation and Conditions (General Example):

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column is a common choice for diterpenoids.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. The composition may be isocratic or a gradient.

-

Flow Rate: Typically 0.8 to 1.2 mL/min.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This needs to be determined by running a UV-Vis spectrum of a pure this compound solution.

-

Injection Volume: Typically 10-20 µL.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of at least five standard solutions covering the expected concentration range of the diluted samples.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.999).

-

-

Sample Analysis:

-

Inject the appropriately diluted supernatant from the shake-flask experiment.

-

Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

-

Integrate the peak area.

-

Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Signaling Pathways and Logical Relationships

The solubility of a compound like this compound is a critical determinant of its bioavailability, which in turn affects its ability to interact with cellular signaling pathways. Poor solubility can limit the achievable concentration at the site of action, thereby reducing its therapeutic efficacy.

Diagram of Solubility's Impact on Biological Activity

Caption: Relationship between solubility and biological effect.

This diagram illustrates that the entire cascade leading to a biological response is initiated by the dissolution of the compound, highlighting the fundamental importance of its solubility characteristics.

Conclusion

While qualitative data indicates that this compound is soluble in several common organic solvents, a significant gap exists in the scientific literature regarding its quantitative solubility. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the precise solubility of this compound in various solvents. Such data is indispensable for the rational design of dosage forms, the optimization of preclinical experiments, and ultimately, for unlocking the full therapeutic potential of this promising natural product. It is strongly recommended that researchers working with this compound perform these quantitative solubility studies to facilitate further development.

References

Potential Therapeutic Applications of Bulleyaconitine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulleyaconitine A (BAA) is a C-19 diterpenoid alkaloid isolated from the plant Aconitum bulleyanum. It has been utilized in China for decades for the treatment of chronic pain and rheumatoid arthritis.[1][2] Unlike traditional opioid analgesics, BAA is non-addictive and exhibits a unique pharmacological profile, making it a compound of significant interest for the development of novel pain therapeutics.[3][4] This technical guide provides a comprehensive overview of the current understanding of BAA's therapeutic potential, with a focus on its mechanisms of action, supporting quantitative data from preclinical studies, and detailed experimental protocols.

Therapeutic Applications

BAA has demonstrated efficacy in a variety of preclinical pain models, suggesting its potential application in several clinical contexts.

-

Chronic Pain: Oral administration of BAA is effective in treating various forms of chronic pain, including back pain, joint pain, and neuropathic pain.[5]

-

Neuropathic Pain: BAA alleviates mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain, such as those induced by spinal nerve ligation or chemotherapeutic agents like paclitaxel (B517696).[5][6]

-

Visceral Pain: BAA has been shown to produce significant anti-visceral pain effects.[7]

-

Fracture-Induced Pain: Studies have indicated that BAA can alleviate fracture-induced mechanical and thermal hyperalgesia and may even promote fracture healing.[3][4]

-

Anti-inflammatory and Anti-anxiety Effects: Beyond its analgesic properties, BAA also exhibits anti-inflammatory and anti-anxiety effects, which can be beneficial in the context of chronic pain management.[3][8]

-

Adjunct to Anesthesia: Co-injection of BAA with local anesthetics like lidocaine (B1675312) and epinephrine (B1671497) has been shown to prolong the duration of nociceptive blockade.[9]

-

Opioid Dependence: BAA may have a therapeutic role in mitigating morphine-induced withdrawal symptoms and conditioned place preference.[10]

Mechanisms of Action

BAA exerts its therapeutic effects through two primary, well-documented mechanisms: modulation of voltage-gated sodium channels and stimulation of microglial dynorphin (B1627789) A release.

Modulation of Voltage-Gated Sodium Channels (Nav)

BAA is a potent blocker of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, particularly in dorsal root ganglion (DRG) neurons.[2][6] This blockade is use-dependent, meaning BAA has a higher affinity for channels that are frequently opening and closing, a characteristic of neurons involved in chronic pain signaling.[6]

The effect of BAA on Nav channels is significantly more potent in neuropathic states compared to normal conditions.[2][6] This is attributed to the upregulation of Protein Kinase C (PKC) and Nav channels in DRG neurons during neuropathic pain, which enhances the inhibitory effect of BAA.[2][6] BAA has shown preferential blockade of Nav1.7 and Nav1.3 channels, both of which are implicated in pain pathways.[11]

dot

Stimulation of Microglial Dynorphin A Release

BAA can also exert its analgesic effects by modulating the activity of microglia in the spinal cord. It stimulates the expression and secretion of dynorphin A from microglia.[1][7] Dynorphin A then acts on presynaptic κ-opioid receptors on afferent neurons, leading to a reduction in glutamate (B1630785) transmission and inhibition of spinal synaptic plasticity, which is a key component of central sensitization in chronic pain.[7] This signaling cascade involves a Gs/cAMP/PKA/p38β/CREB pathway within the microglia.[7][12]

dot

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies on Bulleyaconitine A.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels by BAA

| Channel Subtype | Condition | IC50 Value | Reference |

| Nav (Total) | Uninjured DRG neurons (SNI rats) | 4.55 nM (resting), 0.56 nM (inactivated) | [6] |

| Uninjured DRG neurons (L5-SNL rats) | 688x lower than sham (resting), 518x lower than sham (inactivated) | [6] | |

| TTX-S Nav | Uninjured DRG neurons (L5-SNL rats) | 1855x lower than TTX-R (resting), 1843x lower than TTX-R (inactivated) | [6] |

| DRG neurons (ipsilateral to injury) | 3.8 ± 0.4 nM (resting), 0.5 ± 0.1 nM (inactivated) | [13] | |

| DRG neurons (contralateral to injury) | 64.6 ± 7.2 nM (resting) | [13] | |

| TTX-R Nav | DRG neurons (ipsilateral to injury) | 94.6 ± 11.5 nM (resting), 8.0 ± 1.0 nM (inactivated) | [13] |

| DRG neurons (contralateral to injury) | 2.0 ± 0.3 µM (resting) | [13] | |

| Nav1.3 | Cell Lines | 995.6 ± 139.1 nM (resting), 20.3 ± 3.4 pM (inactivated) | [11] |

| Nav1.7 | Cell Lines | 125.7 ± 18.6 nM (resting), 132.9 ± 25.5 pM (inactivated) | [11] |

| Nav1.8 | Cell Lines | 151.2 ± 15.4 µM (resting), 18.0 ± 2.5 µM (inactivated) | [11] |

SNI: Spared Nerve Injury; L5-SNL: L5 Spinal Nerve Ligation; DRG: Dorsal Root Ganglion; TTX-S: Tetrodotoxin-Sensitive; TTX-R: Tetrodotoxin-Resistant.

Table 2: In Vivo Efficacy of BAA in Pain Models

| Pain Model | Administration | Effective Dose | Effect | Reference |

| Morphine Withdrawal (Shakes) | Subcutaneous | ED50: 74.4 µg/kg | Attenuation of withdrawal symptoms | [10] |

| Morphine Withdrawal (Body Weight Loss) | Subcutaneous | ED50: 105.8 µg/kg | Attenuation of withdrawal symptoms | [10] |

| Neuropathic Pain (Spinal Nerve Ligation) | Intrathecal | MED: 94 - 126 ng/rat | Blockade of pain hypersensitivity | [1] |

| Subcutaneous | MED: 42 - 59 µg/kg | Blockade of pain hypersensitivity | [1] | |

| Bone Cancer Pain | Intrathecal | MED: 94 - 126 ng/rat | Blockade of pain hypersensitivity | [1] |

| Subcutaneous | MED: 42 - 59 µg/kg | Blockade of pain hypersensitivity | [1] | |

| Formalin-Induced Tonic Pain | Intrathecal | MED: 94 - 126 ng/rat | Blockade of pain hypersensitivity | [1] |

| Subcutaneous | MED: 42 - 59 µg/kg | Blockade of pain hypersensitivity | [1] | |

| Paclitaxel-Induced Neuropathic Pain | Intragastric | 0.4 and 0.8 mg/kg | Attenuation of thermal hyperalgesia | [5] |

| Cutaneous Analgesia (with Lidocaine/Epinephrine) | Subcutaneous | 0.05 - 0.125 mM | Prolonged cutaneous analgesia | [9] |

ED50: Median Effective Dose; MED: Median Effective Dose.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the therapeutic potential of Bulleyaconitine A.

Animal Models of Pain

-

Spared Nerve Injury (SNI) Model:

-

Anesthetize the rat.

-

Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

-

Close the muscle and skin layers.

-

Assess for mechanical allodynia and thermal hyperalgesia in the paw innervated by the sural nerve.[11]

-

-

L5 Spinal Nerve Ligation (L5-SNL) Model:

-

Anesthetize the rat.

-

Make a paraspinal incision to expose the L5 transverse process.

-

Carefully remove the transverse process to expose the L5 spinal nerve.

-

Tightly ligate the L5 spinal nerve.

-

Close the muscle and skin layers.

-

Assess for signs of neuropathic pain in the ipsilateral hind paw.[6]

-

-

Paclitaxel-Induced Neuropathy Model:

-

Administer paclitaxel to the animal, typically via intraperitoneal injection.

-

Monitor the animal for the development of mechanical allodynia and thermal hyperalgesia over a period of days to weeks.[5]

-